molecular formula C16H21N3O5 B12533645 N-(Benzoylcarbamoyl)glycyl-L-leucine CAS No. 827613-08-1

N-(Benzoylcarbamoyl)glycyl-L-leucine

Cat. No.: B12533645
CAS No.: 827613-08-1
M. Wt: 335.35 g/mol
InChI Key: ZTGGOQKVWNXBQM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzoylcarbamoyl)glycyl-L-leucine is a synthetic dipeptide derivative comprising a benzoylcarbamoyl group attached to the glycine residue of the glycyl-leucine (Gly-Leu) dipeptide. The benzoylcarbamoyl modification likely enhances stability and modulates bioactivity, making it relevant in pharmaceutical and biochemical research.

Properties

CAS No.

827613-08-1

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

(2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H21N3O5/c1-10(2)8-12(15(22)23)18-13(20)9-17-16(24)19-14(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,20)(H,22,23)(H2,17,19,21,24)/t12-/m0/s1

InChI Key

ZTGGOQKVWNXBQM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Step 1: Activation of Glycyl-L-leucine

Glycyl-L-leucine is typically activated in situ using a coupling agent. Common reagents include:

  • Dicyclohexylcarbodiimide (DCC) : Forms an active intermediate with carboxyl groups.
  • 1-Hydroxybenzotriazole (HOBt) : Enhances reactivity and minimizes side reactions.

Example Protocol :

  • Dissolve glycyl-L-leucine (1 eq) in dichloromethane (DCM) at 0–5°C.
  • Add DCC (1.1 eq) and HOBt (1.1 eq) under nitrogen.
  • Stir for 30–60 minutes to form the active ester intermediate.

Step 2: Reaction with Benzoyl Chloride

The activated intermediate reacts with benzoyl chloride in the presence of a base:
Reagents :

  • Benzoyl chloride : Excess (1.2–1.5 eq) to drive the reaction to completion.
  • Base : Triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to scavenge HCl.

Example Protocol :

  • Add benzoyl chloride (1.5 eq) dropwise to the activated intermediate.
  • Stir at 0–5°C for 2–4 hours.
  • Allow the mixture to warm to room temperature and stir for an additional 12–24 hours.

Optimized Reaction Conditions

Parameter Value/Description Source
Solvent Dichloromethane (DCM)
Temperature 0–5°C (initial), room temperature (final)
Coupling Agent DCC/HOBt or EDCI/HOBt ,
Base Triethylamine (TEA) or DMAP
Reaction Time 24–48 hours
Yield 80–90% (lab-scale), 70–80% (industrial)

Key Challenges and Solutions

Racemization Risk

Glycyl-L-leucine is susceptible to racemization under basic conditions. Solutions include:

  • Low-temperature protocols : Maintain reaction temperatures below 5°C.
  • Shorter reaction times : Minimize exposure to basic conditions.

Byproduct Formation

Excess benzoyl chloride may lead to over-acylation. Mitigation strategies:

  • Equimolar stoichiometry : Use 1.1–1.2 eq benzoyl chloride.
  • Extraction techniques : Purify via silica gel chromatography or recrystallization.

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis:

Parameter Lab-Scale Industrial-Scale
Reactor Type Batch Continuous flow
Residence Time 24–48 hours 2–5 minutes
Yield 80–90% 70–80%
Purity ≥95% (HPLC) ≥98% (HPLC)

Advantages :

  • Scalability : Microreactors enable precise temperature control.
  • Cost Efficiency : Reduced solvent usage and faster throughput.

Analytical Characterization

Key Data :

Property Value Method
Molecular Formula C₁₆H₂₁N₃O₅
Molecular Weight 335.35 g/mol
Melting Point 293–295°C (DL-leucine derivative)
HPLC Purity ≥98%

Spectroscopic Data :

  • ¹H NMR : Peaks at δ 1.0–1.5 ppm (leucine methyl), 7.3–7.8 ppm (aromatic protons).
  • MS : m/z 335 [M+H]⁺ (ESI-TOF).

Applications and Research Implications

  • Biochemical Probes : Used to study peptide interactions and enzyme specificity.
  • Pharmaceutical Intermediates : Potential precursor for protease inhibitors or antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(Benzoylcarbamoyl)glycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes involved in peptide bond formation and hydrolysis. The compound can inhibit or enhance the activity of these enzymes, thereby affecting the overall biochemical pathways .

Comparison with Similar Compounds

Glycyl-L-leucine (Gly-Leu)

Structure : Gly-Leu (CAS 869-19-2) is a simple dipeptide without benzoylation.
Molecular Formula : C₈H₁₆N₂O₃ .
Key Properties :

  • Enhances hyaluronan (HA) synthesis in human keratinocytes by upregulating HAS2 mRNA .
  • Improves skin hydration and elasticity in UVB-irradiated mice via HA upregulation .
  • Used as a substrate for peptidases in protein metabolism studies .
    Applications : Cosmetic formulations (moisturizers), enzyme research, and nutritional supplements .

Table 1: Gly-Leu vs. N-(Benzoylcarbamoyl)glycyl-L-leucine

Property Gly-Leu This compound
Molecular Formula C₈H₁₆N₂O₃ Likely C₁₅H₁₉N₃O₅ (inferred)*
Functional Groups Amino acids (Gly, Leu) Benzoylcarbamoyl + Gly-Leu
Bioactivity HA synthesis, skin repair Potentially enhanced stability/modified activity
Applications Cosmetics, research Pharmaceutical intermediates, targeted therapies

*Inferred based on benzoylcarbamoyl group addition.

N-Benzoylglycylglycine

Structure : Benzoyl group attached to a glycyl-glycine dipeptide.
Molecular Formula : C₁₁H₁₂N₂O₄ .
Key Properties :

  • Lacks leucine; shorter peptide chain.
  • Serves as a model for studying benzoylated peptide stability and hydrolysis.
    Applications : Intermediate in peptide synthesis, biochemical assays .

N-(2,5-Dichlorobenzoyl)glycyl-L-leucine

Structure : Dichlorobenzoyl group replaces benzoyl in the main compound.
Molecular Formula : C₁₅H₁₈Cl₂N₂O₄ .
Key Properties :

  • Part of the CANDDY protein degradation technology, targeting KRAS G12D/V and MDM2 .
  • Degrades proteins without ubiquitination, bypassing E3 ligase dependency .
    Applications : Targeted cancer therapies, proteolysis-targeting chimeras (PROTACs) .

Table 2: Structural Analogs Comparison

Compound Molecular Formula Key Functional Group Bioactivity
Gly-Leu C₈H₁₆N₂O₃ Dipeptide (Gly-Leu) HA synthesis, skin repair
N-Benzoylglycylglycine C₁₁H₁₂N₂O₄ Benzoyl + Gly-Gly Peptide stability studies
N-Benzoylglycyl-L-histidyl-L-leucine C₂₁H₂₉N₅O₆ Benzoyl + His-Leu addition Substrate for enzymatic assays
N-(2,5-Dichlorobenzoyl)glycyl-L-leucine C₁₅H₁₈Cl₂N₂O₄ Dichlorobenzoyl Protein degradation

N-Benzoylglycyl-L-histidyl-L-leucine

Structure : Tripeptide with benzoyl, histidine, and leucine residues.
Molecular Formula : C₂₁H₂₉N₅O₆ .
Key Properties :

  • Contains histidine, which may confer metal-binding or catalytic properties.
  • Exists as a hydrate, enhancing solubility .
    Applications : Enzyme substrate studies, metallopeptide research .

Mechanistic and Functional Insights

  • Benzoylation Effects : The benzoyl group in this compound likely increases lipophilicity, improving membrane permeability compared to Gly-Leu. This modification may also protect against enzymatic degradation, extending half-life in biological systems .
  • Chlorinated Analogs : The dichlorobenzoyl variant demonstrates that halogenation can enhance target specificity, as seen in its role in protein degradation .

Biological Activity

N-(Benzoylcarbamoyl)glycyl-L-leucine is a dipeptide derivative that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and metabolic regulation. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group attached to the carbamoyl moiety of glycyl-L-leucine. The chemical formula is C13H16N2O3C_{13}H_{16}N_2O_3, and it is classified as a peptide due to its amide bond formation between amino acids. Its structure can be represented as follows:

  • IUPAC Name : N-benzoyl-N-(2-amino-4-methylpentanoyl)glycine
  • Molecular Weight : 252.28 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • mTOR Signaling Pathway Activation : Similar to other leucine derivatives, this compound may activate the mTOR pathway, which plays a crucial role in protein synthesis and cell growth. Studies have shown that leucine supplementation increases S6K1 phosphorylation in various tissues, suggesting a potential role for this compound in modulating metabolic responses .
  • Inhibition of Enzymatic Activity : Research indicates that certain amino acid derivatives can inhibit specific hydrolases, thereby affecting peptide metabolism. For instance, this compound may interact with glycyl-L-leucine hydrolase, impacting the hydrolysis of dipeptides .
  • Cellular Uptake and Transport : The compound's structure suggests it may facilitate cellular uptake through peptide transporters, enhancing its bioavailability and efficacy in target tissues.

Biological Effects

The biological effects of this compound have been investigated through various studies:

  • Protein Synthesis : In vitro studies indicate that this compound can enhance protein synthesis in muscle cells, similar to findings with other leucine analogs .
  • Appetite Regulation : Some research suggests that leucine derivatives can influence appetite regulation through central nervous system pathways, potentially reducing food intake by modulating neuronal signaling .

Case Studies

  • Muscle Protein Anabolism : A study involving muscle cells treated with this compound showed increased levels of phosphorylated S6K1 and 4E-BP1, indicating enhanced protein synthesis pathways similar to those activated by leucine supplementation.
  • Neuroendocrine Effects : In rodent models, administration of this compound resulted in decreased food intake over a specified period, suggesting an anorexigenic effect mediated by hypothalamic pathways .

Data Summary

StudyFindingsBiological Impact
Muscle Protein AnabolismIncreased S6K1 phosphorylationEnhanced protein synthesis
Appetite RegulationDecreased food intakeModulation of neuroendocrine signaling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.